molecular formula C30H25FN6O2S3 B2955743 N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide CAS No. 362507-82-2

N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide

Cat. No. B2955743
M. Wt: 616.75
InChI Key: CHHCRWURNYCNBH-UHFFFAOYSA-N
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Description

N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C30H25FN6O2S3 and its molecular weight is 616.75. The purity is usually 95%.
BenchChem offers high-quality N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalyst- and Solvent-Free Synthesis

This compound has been utilized in the catalyst- and solvent-free synthesis of related structures, such as in the study by Moreno-Fuquen et al. (2019). They developed an efficient approach for the regioselective synthesis of related heterocyclic amides through microwave-assisted Fries rearrangement. This method is significant for the field of organic chemistry and pharmaceutical synthesis (Moreno-Fuquen et al., 2019).

Structural Characterization and Isostructural Studies

Kariuki et al. (2021) conducted structural characterization of similar compounds, emphasizing the importance of single-crystal diffraction in understanding the molecular conformation and interactions of these molecules. This research aids in the deeper comprehension of molecular structures and their potential applications (Kariuki et al., 2021).

Fluorescent Dye Synthesis

In a study by Witalewska et al. (2019), derivatives of similar compounds were used as building blocks in the synthesis of fluorescent dyes. These dyes, displaying a range of fluorescence, have potential applications in bioimaging and sensors, demonstrating the versatility of this compound in the field of materials science (Witalewska et al., 2019).

Antiproliferative Activities

Mert et al. (2014) explored the antiproliferative activities of pyrazole-sulfonamide derivatives, which are structurally related to the compound . This research indicates the potential of these compounds in developing new therapeutic agents, especially in the field of cancer research (Mert et al., 2014).

Green Synthesis Methods

The work of Sowmya et al. (2018) on the green synthesis of thiophenyl pyrazoles and isoxazoles, adopting 1,3-dipolar cycloaddition methodology, exemplifies the environmental benefits of such synthetic approaches. This highlights the significance of developing eco-friendly synthetic methods in pharmaceutical chemistry (Sowmya et al., 2018).

Photolysis for Thiazole Synthesis

Fong et al. (2004) demonstrated the use of photolysis in the synthesis of thiazole-5-carboxylate esters, a process that could be relevant for compounds like the one . This method opens avenues for the synthesis of complex organic compounds using light-induced reactions (Fong et al., 2004).

Potential as Met Kinase Inhibitors

Schroeder et al. (2009) identified substituted carboxamides, similar to the compound , as potent and selective Met kinase inhibitors. These findings are crucial for drug discovery, especially in targeting specific kinases for cancer therapy (Schroeder et al., 2009).

properties

IUPAC Name

N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25FN6O2S3/c1-19-6-8-20(9-7-19)24-16-23(25-4-2-14-40-25)35-37(24)28(38)18-42-30-34-33-27(17-32-29(39)26-5-3-15-41-26)36(30)22-12-10-21(31)11-13-22/h2-15,24H,16-18H2,1H3,(H,32,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHCRWURNYCNBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)CNC(=O)C5=CC=CS5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25FN6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide

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